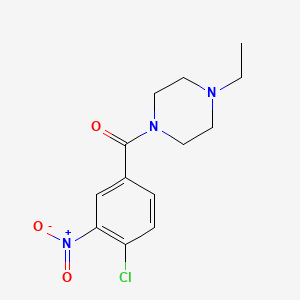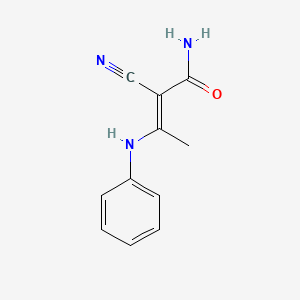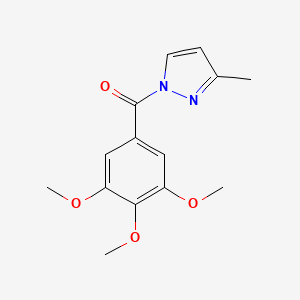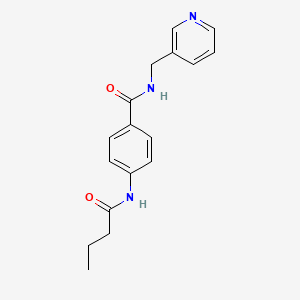![molecular formula C15H10N4 B5885613 7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5885613.png)
7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood. However, it is believed to act through the inhibition of specific enzymes and proteins involved in various biological processes. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
Studies have shown that 7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine can induce apoptosis in cancer cells, which is a programmed cell death mechanism that is essential for maintaining tissue homeostasis. It has also been found to possess potent antimicrobial activity against various bacterial and fungal strains. Additionally, it has been shown to reduce inflammation and pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments is its diverse biological activities, which make it a valuable tool for studying various biological processes. Additionally, it has low toxicity and can be easily synthesized in the lab. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of 7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine. One potential direction is to further investigate its antitumor activity and explore its potential as a cancer treatment. Another direction is to study its antimicrobial activity in more detail and develop new antimicrobial agents based on its structure. Additionally, its potential as an anti-inflammatory and analgesic agent can be further explored. Finally, its mechanism of action can be elucidated using various biochemical and biophysical techniques.
Méthodes De Synthèse
The synthesis of 7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through a multistep process. The first step involves the preparation of 1-naphthylamine, which is then reacted with ethyl glyoxalate to form the corresponding pyrazoline derivative. This pyrazoline derivative is then cyclized using hydrazine hydrate to form the triazole ring. Finally, the triazole ring is fused with the pyrimidine ring through a condensation reaction with 2,4-dihydroxy-6-methylpyrimidine.
Applications De Recherche Scientifique
7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine has shown promising results in various scientific research applications. It has been found to exhibit antitumor, antimicrobial, antifungal, and antiviral activities. Additionally, it has been studied for its potential use as an anti-inflammatory and analgesic agent.
Propriétés
IUPAC Name |
7-naphthalen-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4/c1-2-6-12-11(4-1)5-3-7-13(12)14-8-9-16-15-17-10-18-19(14)15/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGVYSJWBCNVRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=NC4=NC=NN34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Naphthalen-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-benzyl-4-[3-(4-fluorophenyl)acryloyl]piperazine](/img/structure/B5885535.png)
![N-(3-hydroxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5885556.png)
![5-[5-(2-furyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5885573.png)
![[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetonitrile](/img/structure/B5885581.png)

![1-[(2,3-dimethyl-4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5885596.png)
![N-(3-nitrophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5885601.png)
![2-fluoro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5885610.png)
![2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5885623.png)

![N-(2-methylphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5885634.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)propanamide](/img/structure/B5885644.png)